5-Bromo-2-methoxybenzene-1-sulfonyl fluoride
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Overview
Description
5-Bromo-2-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO3S. It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a sulfonyl fluoride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride typically involves the sulfonylation of 5-bromo-2-methoxybenzene. One common method is to react 5-bromo-2-methoxybenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst under controlled temperature conditions . The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Addition Reactions: The bromine atom can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinic Acids: Formed from reduction reactions.
Scientific Research Applications
5-Bromo-2-methoxybenzene-1-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines or alcohols, respectively . This reactivity makes it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Bromo-5-methoxybenzene-1-sulfonyl fluoride: Similar structure but with different positions of the bromine and methoxy groups.
Uniqueness
5-Bromo-2-methoxybenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides distinct reactivity compared to sulfonyl chlorides. The sulfonyl fluoride group is more stable and less prone to hydrolysis, making it suitable for applications in aqueous environments .
Biological Activity
5-Bromo-2-methoxybenzene-1-sulfonyl fluoride (C₇H₆BrFO₃S) is an organosulfur compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
This compound is characterized by a bromine atom, a methoxy group, and a sulfonyl fluoride functional group. The molecular weight of this compound is approximately 269.09 g/mol. Its unique structure contributes to its reactivity and potential interactions with biological macromolecules.
Property | Value |
---|---|
Molecular Formula | C₇H₆BrFO₃S |
Molecular Weight | 269.09 g/mol |
Functional Groups | Bromine, Methoxy, Sulfonyl Fluoride |
Synthesis Methods
Several synthetic routes have been developed for this compound, highlighting its versatility in organic chemistry. Common methods include:
- Electrophilic Aromatic Substitution : This method involves the introduction of the sulfonyl fluoride group onto the aromatic ring.
- Nucleophilic Aromatic Substitution : Utilizes nucleophiles to replace a leaving group on the aromatic system.
These methods not only facilitate the synthesis of this compound but also allow for modifications that can enhance its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including proteins and enzymes. Sulfonyl fluorides are known to covalently modify nucleophilic residues in proteins, potentially altering their function. The specific interactions of this compound are still under investigation, but similar compounds have shown promising results in inhibiting enzyme activity and modulating cellular pathways.
Case Studies and Research Findings
-
Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related sulfonyl fluorides have demonstrated their ability to inhibit tumor growth by inducing apoptosis in cancer cells.
Compound IC50 (µM) Mechanism of Action 6l (4’-bromoflavonol) 0.46 Induces apoptosis via mitochondrial pathways 5-FU 4.98 Standard chemotherapeutic - Enzyme Inhibition : The sulfonyl fluoride moiety is known to interact with serine and cysteine residues in enzymes, leading to irreversible inhibition. This property has been exploited in drug design for targeting specific enzymes involved in disease processes.
- Antibacterial Properties : Preliminary studies suggest that compounds similar to this compound may exhibit antibacterial activity by disrupting bacterial protein synthesis or function.
Safety and Handling
Due to its hazardous nature, this compound must be handled with care. It poses risks such as severe skin burns and eye damage upon contact and is harmful if ingested. Proper safety protocols should be followed during its handling and storage.
Properties
IUPAC Name |
5-bromo-2-methoxybenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXFRZSRCGSBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457051-09-1 |
Source
|
Record name | 457051-09-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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